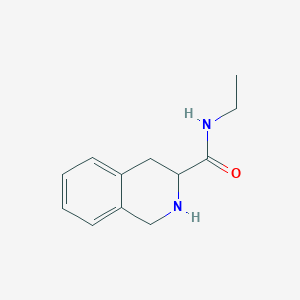
N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its presence in various natural products and therapeutic agents. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a carboxamide group at the third position of the tetrahydroisoquinoline ring. The structural motif of 1,2,3,4-tetrahydroisoquinoline is significant in medicinal chemistry due to its biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the following steps:
Formation of 1,2,3,4-tetrahydroisoquinoline: This can be achieved through the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides for alkylation and acyl chlorides for acylation are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors in the nervous system, influencing neurotransmitter release and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the ethyl and carboxamide groups.
N-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a methyl group instead of an ethyl group.
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide: Lacks the N-ethyl group.
Uniqueness
N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is unique due to the presence of both the N-ethyl and carboxamide groups, which confer distinct chemical and biological properties. These modifications enhance its binding affinity to molecular targets and its stability under physiological conditions .
Eigenschaften
Molekularformel |
C12H16N2O |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C12H16N2O/c1-2-13-12(15)11-7-9-5-3-4-6-10(9)8-14-11/h3-6,11,14H,2,7-8H2,1H3,(H,13,15) |
InChI-Schlüssel |
JLBQKJXQPPFPJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1CC2=CC=CC=C2CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Aminoethyl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B13216972.png)
![tert-Butyl N-methyl-N-{6-methyl-1,7-dioxaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B13216977.png)
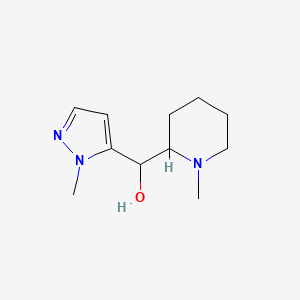
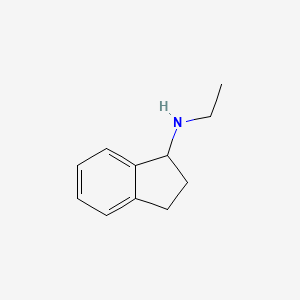
![5-Oxaspiro[3.5]nonane-8-sulfonamide](/img/structure/B13217007.png)
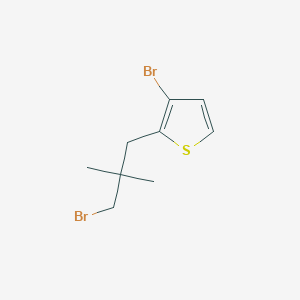
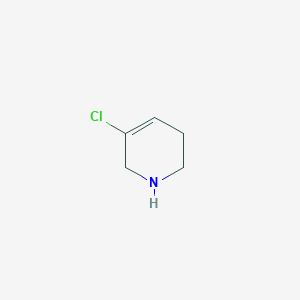
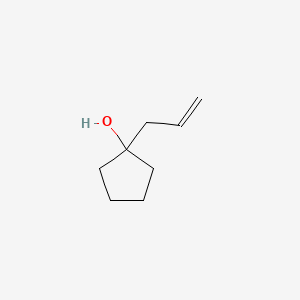
![4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13217028.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol](/img/structure/B13217032.png)
amine](/img/structure/B13217036.png)
![N-[(4-Bromothiophen-3-yl)methyl]aniline](/img/structure/B13217042.png)
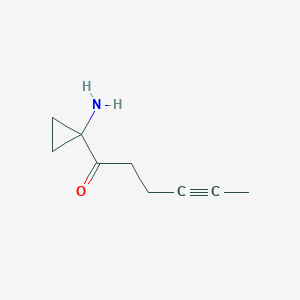
![3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13217058.png)
